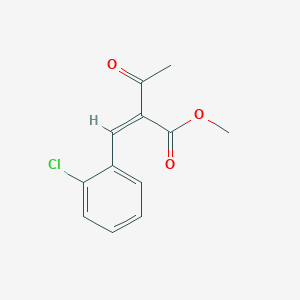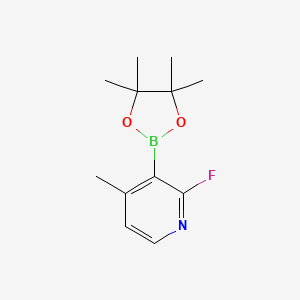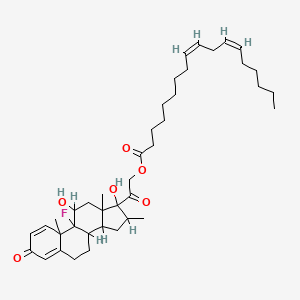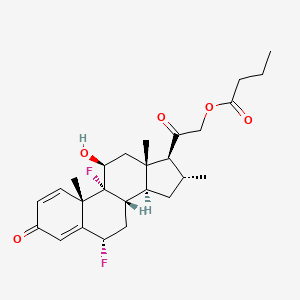
Butyric Difluocortolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric Difluocortolone is a synthetic corticosteroid compound used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of difluocortolone, which is commonly used in dermatology for the treatment of various inflammatory skin disorders such as eczema, psoriasis, and lichen planus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyric Difluocortolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Butyric Difluocortolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the anti-inflammatory properties of the parent compound. These metabolites are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Butyric Difluocortolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic routes.
Biology: The compound is studied for its effects on cellular processes and its potential use in treating inflammatory diseases.
Medicine: this compound is used in the development of topical formulations for the treatment of skin disorders.
Industry: The compound is used in the formulation of various pharmaceutical products
Wirkmechanismus
Butyric Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This leads to the inhibition of arachidonic acid release, thereby reducing the formation and activity of endogenous chemical inflammatory mediators. The compound targets specific molecular pathways involved in the inflammatory response, making it effective in reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluocortolone: Another glucocorticoid with similar anti-inflammatory properties.
Difluocortolone: The parent compound from which Butyric Difluocortolone is derived.
Difluocortolone Valerate: A derivative used for its enhanced potency and longer duration of action.
Uniqueness
This compound is unique due to the presence of the butyric acid moiety, which enhances its anti-inflammatory properties and provides a different pharmacokinetic profile compared to its parent compound and other derivatives. This makes it particularly effective in certain therapeutic applications .
Eigenschaften
Molekularformel |
C26H34F2O5 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C26H34F2O5/c1-5-6-22(32)33-13-20(30)23-14(2)9-16-17-11-19(27)18-10-15(29)7-8-25(18,4)26(17,28)21(31)12-24(16,23)3/h7-8,10,14,16-17,19,21,23,31H,5-6,9,11-13H2,1-4H3/t14-,16+,17+,19+,21+,23-,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
QQJPBQVCQQCMAR-AXAJTMISSA-N |
Isomerische SMILES |
CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C |
Kanonische SMILES |
CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


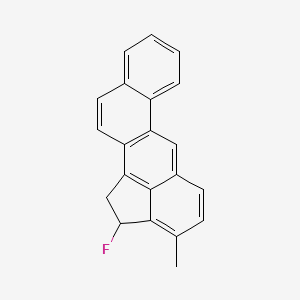
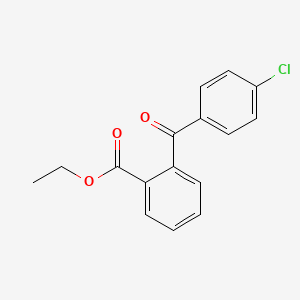


![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
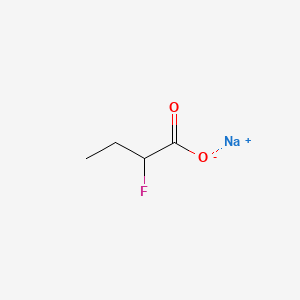
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)

